

A Technical Guide to Phenoxyphenylacetonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Phenoxyphenylacetonitrile*

Cat. No.: *B1360290*

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This technical guide provides an in-depth overview of phenoxyphenylacetonitriles, focusing on their chemical properties, synthesis, and potential applications in the fields of research and drug development. The information is tailored for researchers, scientists, and professionals involved in pharmaceutical and chemical sciences.

Introduction and Nomenclature

Phenoxyphenylacetonitrile encompasses a group of organic compounds characterized by a phenyl group and a cyanomethyl group attached to a phenoxy benzene ring. The position of the phenoxy group relative to the acetonitrile substituent on the benzene ring gives rise to three positional isomers: 2-(2-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and 2-(4-phenoxyphenyl)acetonitrile. This guide will focus on the ortho and meta isomers, which are more commonly cited in chemical literature.

The International Union of Pure and Applied Chemistry (IUPAC) names for these compounds are:

- 2-(2-Phenoxyphenyl)acetonitrile for the ortho isomer.
- 2-(3-Phenoxyphenyl)acetonitrile for the meta isomer.[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-phenoxyphenyl)acetonitrile and 2-(3-phenoxyphenyl)acetonitrile is presented in the table below for easy comparison.

Property	2-(2- Phenoxyphenyl)acetonitrile	2-(3- Phenoxyphenyl)acetonitrile
IUPAC Name	2-(2-phenoxyphenyl)acetonitrile	2-(3-phenoxyphenyl)acetonitrile[1]
Synonyms	2-Phenoxybenzyl cyanide, 2-(Cyanomethyl)diphenyl ether[2]	m-Phenoxybenzyl cyanide, 3-Phenoxyphenylacetonitrile
CAS Number	25562-98-5[3][4]	35233-93-7
Molecular Formula	C ₁₄ H ₁₁ NO[3][4]	C ₁₄ H ₁₁ NO[1]
Molecular Weight	209.24 g/mol [3][4]	209.24 g/mol
Appearance	Not specified	Not specified
Storage	Sealed in dry, 2-8°C[4]	Not specified

Synthesis Protocols

The synthesis of phenoxyphenylacetonitriles can be achieved through various chemical routes. Below are detailed experimental protocols for related compounds, which can be adapted for the synthesis of the target molecules.

Synthesis of 2-(2-hydroxyphenyl)acetonitriles

A concise protocol for the synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed utilizing trimethylsilyl cyanide and 2-(1-tosylalkyl)phenols. This method proceeds via the formation of o-quinone methide intermediates under basic conditions.

Experimental Protocol:

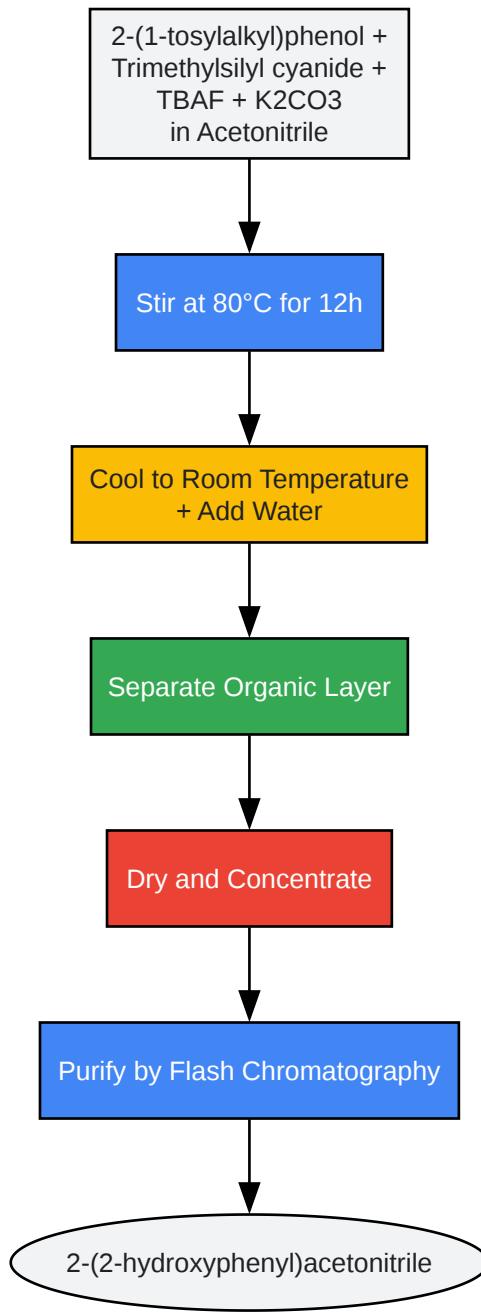
- A reaction mixture of 2-(1-tosylalkyl)phenol (0.40 mmol), trimethylsilyl cyanide (60 μ L, 0.48 mmol), TBAF (1 mol·L⁻¹ in THF, 58 μ L, 0.058 mmol), and K₂CO₃ (66 mg, 0.48 mmol) in

acetonitrile (4 mL) is prepared.

- The mixture is stirred at 80 °C for 12 hours.
- After cooling to room temperature, water (20 mL) is added to the mixture.
- The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
- The crude product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate to yield the desired 2-(2-hydroxyphenyl)acetonitrile.

Logical Workflow for Synthesis of 2-(2-hydroxyphenyl)acetonitriles

Synthesis of 2-(2-hydroxyphenyl)acetonitriles

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Caption: Workflow for the synthesis of 2-(2-hydroxyphenyl)acetonitriles.

Applications in Research and Drug Development

Acetonitrile and its derivatives are crucial in the pharmaceutical industry.^[5] They serve as versatile solvents and key building blocks in the synthesis of various medicinal compounds.^[5]

[6]

Intermediate in Synthesis

Phenoxyphenylacetonitrile derivatives serve as important intermediates in the synthesis of more complex molecules. For instance, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is an intermediate in the synthesis of τ -Fluvalinate, a synthetic pyrethroid acaricide used to control parasitic mites in honey bee colonies.[7]

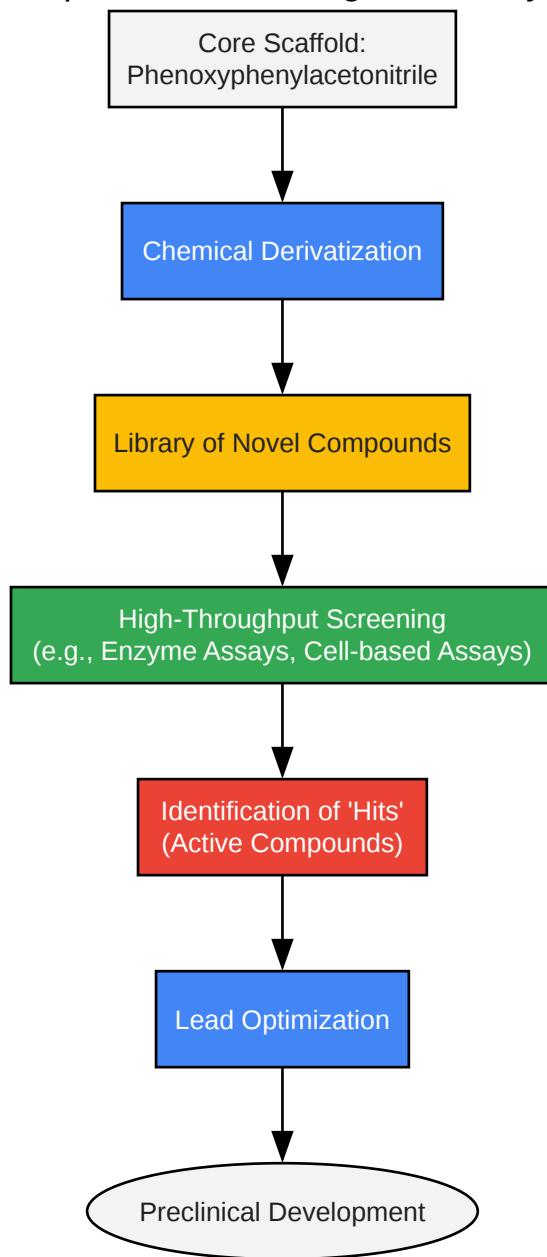
Potential Therapeutic Applications

While the biological activity of **2-phenoxyphenylacetonitrile** itself is not extensively documented, the nitrile group is a common feature in many medicinal compounds.[5] The structural scaffold of phenoxyphenylacetonitrile presents an opportunity for the development of novel therapeutic agents. Further research involving the synthesis and biological evaluation of new derivatives is warranted to explore the full medicinal chemistry potential of this compound class.

Signaling Pathway Exploration Logic

The following diagram illustrates a general logical progression for exploring the potential biological activities of a core chemical scaffold like phenoxyphenylacetonitrile through derivatization and subsequent screening.

Exploration of Biological Activity



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Caption: Logical workflow for drug discovery from a core scaffold.

Conclusion

Phenoxyphenylacetonitriles are valuable compounds for chemical synthesis and hold potential for applications in drug discovery and development. This guide has provided a summary of their nomenclature, physicochemical properties, and synthetic methodologies. The versatility of

the acetonitrile functional group, combined with the phenoxyphenyl scaffold, makes these compounds interesting candidates for further investigation in medicinal chemistry.

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- To cite this document: BenchChem. [A Technical Guide to Phenoxyphenylacetonitriles for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360290#2-phenoxyphenylacetonitrile-iupac-name>]

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